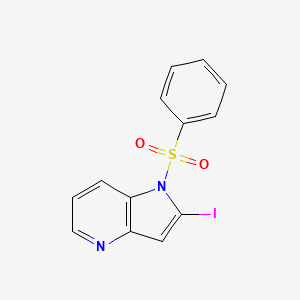

1-(Phenylsulfonyl)-2-iodo-4-azaindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Phenylsulfonyl)-2-iodo-4-azaindole is a heterocyclic compound that features an indole core structure substituted with a phenylsulfonyl group at the 1-position and an iodine atom at the 2-position

Méthodes De Préparation

The synthesis of 1-(Phenylsulfonyl)-2-iodo-4-azaindole typically involves multi-step procedures that include the formation of the indole core, followed by the introduction of the phenylsulfonyl and iodine substituents. One common synthetic route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability.

Analyse Des Réactions Chimiques

1-(Phenylsulfonyl)-2-iodo-4-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 2-position can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.

Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(Phenylsulfonyl)-2-iodo-4-azaindole has several scientific research applications:

Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: The compound is used in biological research to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 1-(Phenylsulfonyl)-2-iodo-4-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various cellular pathways.

Comparaison Avec Des Composés Similaires

1-(Phenylsulfonyl)-2-iodo-4-azaindole can be compared with other similar compounds, such as:

1-(Phenylsulfonyl)-2-bromo-4-azaindole: This compound has a bromine atom instead of iodine, which can affect its reactivity and binding properties.

1-(Phenylsulfonyl)-2-chloro-4-azaindole: The presence of a chlorine atom can lead to different chemical and biological properties compared to the iodine-substituted compound.

1-(Phenylsulfonyl)-2-fluoro-4-azaindole: The fluorine atom can significantly alter the compound’s electronic properties and its interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

1-(Phenylsulfonyl)-2-iodo-4-azaindole is a heterocyclic organic compound belonging to the class of azaindoles, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a complex structure featuring an indole core, a phenylsulfonyl group at the 1-position, and an iodine atom at the 2-position. The unique structural attributes of this compound significantly influence its chemical properties and biological interactions.

The molecular formula of this compound is C13H12N2O2S, with a molecular weight of approximately 383.20 g/mol. The presence of the phenylsulfonyl group enhances its binding affinity to various molecular targets, while the iodine atom facilitates halogen bonding interactions, which may modulate protein activity and influence cellular pathways.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The compound has shown promise as a kinase inhibitor, which is crucial in the development of targeted therapies for various diseases, including cancer and autoimmune disorders. The enhanced binding affinity due to the phenylsulfonyl group allows it to effectively inhibit the activity of certain kinases involved in critical signaling pathways .

Biological Activity and Applications

This compound exhibits several notable biological activities:

- Kinase Inhibition : This compound has been studied for its ability to inhibit various kinases, making it a candidate for drug development targeting cancer and inflammatory diseases. Research indicates that azaindole derivatives can selectively inhibit kinases such as JAK2 and IKK2, which play critical roles in cell signaling and immune responses .

- Antitumor Activity : Preliminary studies suggest that compounds within the azaindole class, including this compound, exhibit significant antitumor effects by interfering with tumor growth signaling pathways. This makes them potential candidates for cancer therapeutics .

Case Studies

Several studies have highlighted the efficacy of azaindole derivatives in clinical settings:

- Study on Kinase Inhibition : A study demonstrated that azaindole derivatives could inhibit JAK2 with an IC50 value as low as 1 nM, indicating potent activity against this target. The study also reported favorable pharmacokinetic profiles for these compounds, suggesting their viability as therapeutic agents in vivo .

- Antitumor Efficacy : Another research project focused on the antitumor properties of azaindoles, revealing that specific derivatives could significantly reduce tumor growth in animal models. The mechanism was attributed to their ability to disrupt key signaling pathways involved in cell proliferation and survival.

Summary Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C13H12N2O2S | Contains iodine; potent kinase inhibitor |

| 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole | C15H12N2O4S | Methoxy group addition; different substitution pattern |

| 5-(Methoxycarbonyl)-1-tosyl-1H-pyrrole | C12H13NO3S | Different core structure; potential alternative applications |

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-2-iodopyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O2S/c14-13-9-11-12(7-4-8-15-11)16(13)19(17,18)10-5-2-1-3-6-10/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCZBNBLVCAJHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2I)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.